An In-Depth Technical Guide to the Chemical Properties of 2-Isopropyloxazole-4-carboxylic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-Isopropyloxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's chemical properties is the bedrock of successful research and development. This guide is structured to provide not just a collection of data points, but a cohesive narrative that explains the why behind the observed properties of 2-isopropyloxazole-4-carboxylic acid. By understanding the interplay of its structural features, we can better predict its behavior in various experimental settings, a crucial aspect of efficient and effective drug discovery and development. This document is designed to be a self-validating system, where the foundational principles of organic chemistry illuminate the practical, experimental data.
Molecular Structure and Physicochemical Properties
2-Isopropyloxazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups dictates its physical and chemical behavior.
Chemical Structure:
Figure 1: Chemical structure of 2-isopropyloxazole-4-carboxylic acid.
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-isopropyl-1,3-oxazole-4-carboxylic acid | |
| CAS Number | 153180-21-3 | [1] |
| Molecular Formula | C₇H₉NO₃ | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Boiling Point | 267.3 ± 13.0 °C at 760 mmHg | |
| Melting Point | Not available | [2] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone. Limited solubility in non-polar solvents and water. | |
| pKa | Estimated to be in the range of 3-5, typical for carboxylic acids. |
Expert Insights: The presence of both a hydrogen bond donor (-COOH) and acceptors (N and O in the ring, and C=O) suggests that this molecule will exhibit strong intermolecular interactions, leading to a relatively high boiling point. Its solubility will be governed by a balance between the polar carboxylic acid group and the more nonpolar isopropyl and oxazole moieties. While soluble in many organic solvents, its aqueous solubility is likely limited but can be significantly increased at higher pH due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.
Synthesis and Reactivity
The synthesis of 2-isopropyloxazole-4-carboxylic acid and its reactivity are central to its utility as a building block in organic synthesis.
Synthetic Approach
A general and efficient method for the synthesis of 2,4-disubstituted oxazoles, including 2-isopropyloxazole-4-carboxylic acid, has been reported in The Journal of Organic Chemistry. The core of this methodology involves the reaction of an acid chloride with an isocyanoacetate, followed by cyclization.
Synthetic Workflow:
Figure 2: General synthetic workflow for 2-isopropyloxazole-4-carboxylic acid.
Experimental Protocol (General Procedure):
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Formation of the Oxazole Ring: To a solution of ethyl isocyanoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added at low temperature (e.g., -78 °C).
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Isobutyryl chloride is then added dropwise to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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The resulting product, ethyl 2-isopropyloxazole-4-carboxylate, is isolated and purified using standard techniques such as column chromatography.
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Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of tetrahydrofuran and water.
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An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
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The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield 2-isopropyloxazole-4-carboxylic acid.
Causality in Experimental Choices: The use of a non-nucleophilic base like DBU is critical to deprotonate the α-carbon of the isocyanoacetate without competing in a reaction with the acid chloride. The low-temperature addition helps to control the reactivity of the acyl chloride and prevent side reactions. The final hydrolysis step is a standard and reliable method for converting an ester to a carboxylic acid.
Chemical Reactivity
The reactivity of 2-isopropyloxazole-4-carboxylic acid is dominated by the chemistry of the carboxylic acid group and the oxazole ring.
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Carboxylic Acid Group: This group can undergo typical reactions such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst.
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Amide formation: Reaction with amines, often activated by coupling agents (e.g., DCC, HATU).
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Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
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Oxazole Ring: The oxazole ring is an aromatic heterocycle, but it is electron-deficient, which influences its reactivity.
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Electrophilic Aromatic Substitution: Generally difficult due to the electron-withdrawing nature of the nitrogen and oxygen atoms. If it occurs, it is likely to be at the C-5 position.
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Nucleophilic Attack: The C-2 position is the most electrophilic and can be susceptible to attack by strong nucleophiles, potentially leading to ring-opening.
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Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a route to substituted pyridines.
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Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - -COOH proton: A broad singlet at δ 10-13 ppm. - Oxazole proton (H-5): A singlet at δ ~8.0-8.5 ppm. - Isopropyl methine proton: A septet at δ ~3.0-3.5 ppm. - Isopropyl methyl protons: A doublet at δ ~1.3-1.5 ppm (6H). |
| ¹³C NMR | - Carboxylic acid carbonyl carbon: δ ~165-175 ppm. - Oxazole C-2: δ ~160-165 ppm. - Oxazole C-4: δ ~135-145 ppm. - Oxazole C-5: δ ~125-135 ppm. - Isopropyl methine carbon: δ ~25-35 ppm. - Isopropyl methyl carbons: δ ~20-25 ppm. |
| FTIR (cm⁻¹) | - O-H stretch (carboxylic acid): Very broad, 2500-3300. - C-H stretch (isopropyl): 2850-3000. - C=O stretch (carboxylic acid): Strong, sharp, 1700-1725. - C=N and C=C stretch (oxazole ring): 1500-1650. - C-O stretch: 1200-1300. |
| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 155. - Major Fragments: Loss of COOH (m/z = 110), loss of isopropyl (m/z = 112), and other fragments characteristic of the oxazole ring. |
Expert Insights: The broadness of the O-H stretch in the IR spectrum is a hallmark of the hydrogen-bonded dimer of the carboxylic acid. In the ¹H NMR, the downfield shift of the oxazole proton is due to the deshielding effect of the electronegative heteroatoms and the aromatic ring current. The mass spectrum will likely show a prominent molecular ion peak, and the fragmentation pattern will be useful for confirming the connectivity of the functional groups.
Applications in Research and Drug Development
Oxazole-containing compounds are prevalent in numerous biologically active natural products and pharmaceutical agents. The structural motif of 2-isopropyloxazole-4-carboxylic acid makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Potential Logical Relationships in Drug Discovery:
Figure 3: Logical progression from a building block to a drug candidate.
The carboxylic acid handle allows for straightforward derivatization to create libraries of amides and esters for screening against various biological targets. The oxazole core is a known pharmacophore in compounds with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2-isopropyloxazole-4-carboxylic acid.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
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Fire Safety: The compound is likely combustible. Keep away from open flames and high temperatures.
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Toxicology: Specific toxicological data for this compound is not available. It should be handled with the care afforded to all novel chemical entities. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.
Disclaimer: This safety information is based on the general properties of similar compounds. Always consult a specific Safety Data Sheet (SDS) for the most accurate and up-to-date information before handling this chemical.
References
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ChemSynthesis. 2-isopropyl-1,3-oxazole-4-carboxylic acid. [Link]

